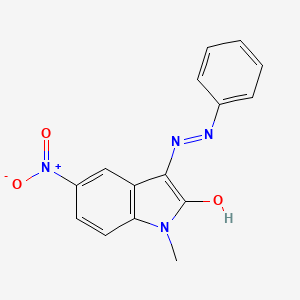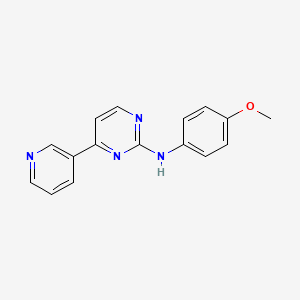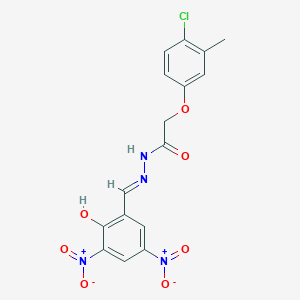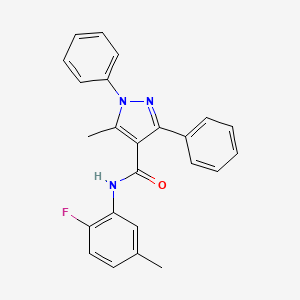
1-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MNPDH and is known for its ability to inhibit the activity of certain enzymes in the body. MNPDH has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
The mechanism of action of MNPDH is not fully understood. However, it is believed that the compound works by binding to the active site of the enzyme and inhibiting its activity. This results in a decrease in the production of uric acid in the body.
Biochemical and Physiological Effects:
MNPDH has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes, MNPDH has also been shown to have antioxidant properties. This may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNPDH has a number of advantages and limitations for use in lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes in the body. This makes it a useful tool for studying the biochemical pathways involved in enzyme activity. However, one of the limitations of MNPDH is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are a number of potential future directions for research on MNPDH. One area of research is the development of more potent inhibitors of xanthine oxidase. Another area of research is the potential use of MNPDH in the treatment of conditions such as gout, which is caused by the overproduction of uric acid in the body. Additionally, MNPDH may have potential applications in the treatment of other conditions, such as cancer, due to its antioxidant properties. Further research is needed to fully understand the potential applications of MNPDH in scientific research.
Méthodes De Synthèse
MNPDH can be synthesized using a variety of methods, including the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with phenylhydrazine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
MNPDH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes in the body. MNPDH has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of uric acid in the body.
Propriétés
IUPAC Name |
1-methyl-5-nitro-3-phenyldiazenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-18-13-8-7-11(19(21)22)9-12(13)14(15(18)20)17-16-10-5-3-2-4-6-10/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNGVDVFQVPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid](/img/structure/B6089324.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)
![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)


